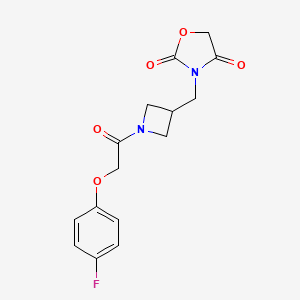

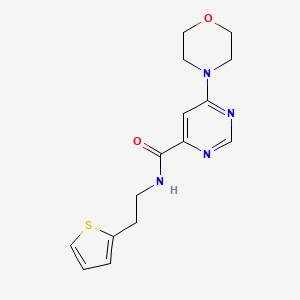

![molecular formula C25H23ClN2O3S B3019006 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide CAS No. 686749-09-7](/img/structure/B3019006.png)

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to "2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide" has been explored in several studies. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved a multi-step process starting with 4-chlorophenoxyacetic acid, which was esterified and then converted to a hydrazide. Subsequent ring closure and substitution reactions yielded a variety of N-substituted acetamides with potential antibacterial properties . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives followed a process of esterification, hydrazide formation, and final substitution to achieve the target compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. Vibrational spectroscopic signatures were obtained for N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, revealing insights into the geometry and intermolecular interactions of the molecule . The study of 2,5-dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids also provides information on the molecular structure and reactivity of such compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated, particularly in the context of their biological activity. For example, the synthesized N-substituted acetamides were found to be moderate inhibitors of α-chymotrypsin enzyme and displayed significant antibacterial activity against various bacterial strains . The antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, with some compounds showing remarkable activity due to the presence of halogens on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural analysis. The photoremovable protecting group properties of 2,5-dimethylphenacyl esters indicate their potential utility in organic synthesis and biochemistry due to their ability to release corresponding acids upon irradiation . The pharmacokinetic properties of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were also investigated, showing inhibition activity against viruses .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Research on compounds similar to 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide has focused on their synthesis and structural properties. Studies have explored the synthesis and conformational analysis of structurally related compounds, providing insights into their chemical behavior and potential applications in various fields, such as materials science and pharmaceuticals (Kataev et al., 2021).

Application in Optical Imaging for Cancer Detection

A notable application of compounds structurally similar to this compound is in the field of medical imaging. Research has been conducted on the synthesis and application of water-soluble near-infrared dyes for cancer detection using optical imaging. These compounds have shown potential in developing molecular-based beacons for cancer detection, demonstrating the relevance of this chemical class in medical diagnostics (Pham et al., 2005).

Pharmacological Evaluations

Although specific information on this compound is limited, related compounds have been evaluated for their pharmacological potential. Studies have been conducted on the synthesis, characterization, and pharmacological evaluation of various derivatives, examining their potential antibacterial and enzymatic inhibition properties. Such research provides a foundation for understanding the potential therapeutic applications of this class of compounds (Nafeesa et al., 2017).

Zukünftige Richtungen

The rapid emergence of drug-resistant diseases is a major challenge to be addressed. Identifying novel targets and drug candidates is therefore crucial . Researchers have extensively explored indole derivatives as potential agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Wirkmechanismus

Target of Action

The compound, also known as 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S/c1-17-11-18(2)13-20(12-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-21(23)24)14-19-7-3-5-9-22(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMIYDDRUFRUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)

![3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3018939.png)

![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)